molecular formula C50H69N15O9 B13639731 15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide

15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide

Cat. No.: B13639731
M. Wt: 1024.2 g/mol
InChI Key: JDKLPDJLXHXHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melanotan II is a synthetic peptide that mimics the action of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH). This compound is primarily known for its ability to stimulate melanin production in the skin, leading to a tanned appearance without the need for UV exposure. Additionally, Melanotan II has been studied for its potential effects on sexual function, appetite control, and energy homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melanotan II involves a series of peptide bond formations. The process typically starts with the protection of the ε-amino group of lysine and the γ-carboxy group of aspartic acid. These protected intermediates undergo carbodiimide-mediated lactamization to form a cyclic peptide intermediate. This intermediate is then coupled with N-acetylnorleucine to produce Melanotan II. The entire synthesis can be completed in 12 steps with an overall yield of approximately 2.6%, and the product is more than 90% pure without the need for preparative chromatography .

Industrial Production Methods

Industrial production of Melanotan II follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common to purify the final product, ensuring it meets the required purity standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Melanotan II primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

    Carbodiimides: Used for peptide bond formation.

    Protecting Groups: Such as Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) to protect amino groups during synthesis.

    Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.

Major Products Formed

The primary product formed is Melanotan II itself, with high purity achieved through careful control of reaction conditions and purification steps .

Scientific Research Applications

Chemistry

In chemistry, Melanotan II is used as a model compound to study peptide synthesis and the effects of cyclic peptides on biological systems.

Biology

Biologically, Melanotan II is studied for its effects on melanin production, which has implications for understanding skin pigmentation and potential treatments for conditions like vitiligo.

Medicine

Medically, Melanotan II has been investigated for its potential to treat erectile dysfunction and sexual arousal disorders. It has also been explored for its appetite-suppressing effects, which could have implications for weight management .

Industry

In the industry, Melanotan II is primarily used in research settings to develop new therapeutic agents and to study the effects of melanocortin receptor agonists .

Mechanism of Action

Melanotan II works by binding to melanocortin receptors, specifically MC1R and MC4R. Activation of MC1R leads to increased melanin production, resulting in a tanned appearance. Activation of MC4R is associated with effects on sexual function and appetite control. The compound may also interact with MC3R, which is involved in energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

    Melanotan I (afamelanotide): Another synthetic analog of α-MSH, primarily used for its tanning effects and treatment of erythropoietic protoporphyria.

    Bremelanotide: Derived from Melanotan II, used for treating sexual dysfunction.

Uniqueness

Melanotan II is unique in its dual action on both skin pigmentation and sexual function. While Melanotan I is more selective for tanning, Melanotan II’s broader receptor activity makes it a versatile compound for various research applications .

Properties

IUPAC Name

15-(2-acetamidohexanoylamino)-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKLPDJLXHXHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H69N15O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1024.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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